molecular formula C9H4N4O4S B1279209 BTO-1 CAS No. 40647-02-7

BTO-1

Cat. No.: B1279209
CAS No.: 40647-02-7
M. Wt: 264.22 g/mol
InChI Key: FKRBAXZAJBBIAJ-UHFFFAOYSA-N
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Description

BTO-1 is a compound known as a Polo-like kinase inhibitor. Polo-like kinases are a family of serine/threonine-protein kinases that play a crucial role in various cellular processes, including mitosis, cytokinesis, and the DNA damage response. This compound is commonly employed for its effectiveness in regulating processes involving phosphorylation and dephosphorylation .

Biochemical Analysis

Biochemical Properties

5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of Polo-like kinase (Plk) . It interacts with enzymes such as Plx1, leading to the inhibition of phosphorylation processes. This interaction is crucial for understanding the compound’s potential in regulating cell division and other phosphorylation-dependent processes.

Cellular Effects

The effects of 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide on various cell types include the induction of monopolar spindles in mitotic cells . It also reduces the phosphorylation of Cdc25C in a dose-dependent manner and decreases H3 phosphorylation by approximately 20% in PTK cells . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide exerts its effects through the inhibition of Polo-like kinase activity . This inhibition disrupts the normal phosphorylation of target proteins, leading to alterations in cell cycle progression and mitotic spindle formation. The compound’s binding interactions with Plk and its subsequent inhibition are key to its mechanism of action.

Dosage Effects in Animal Models

The effects of 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide vary with different dosages in animal models. At higher doses, the compound has been observed to cause toxic effects, including skin and eye irritation . These findings underscore the importance of determining the optimal dosage to balance efficacy and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTO-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

BTO-1 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of this compound with modified functional groups .

Scientific Research Applications

BTO-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BTO-1

This compound is unique in its specific inhibition of Polo-like kinases and its effectiveness in regulating phosphorylation and dephosphorylation processes. Its diverse impacts on cellular mechanisms, such as the formation of monopolar spindles and the disruption of Rho and Rho-GEF recruitment, highlight its distinct properties compared to other similar compounds .

Properties

IUPAC Name

5-cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4O4S/c10-3-4-1-5-7(6(2-4)13(16)17)18-9(8(11)14)12(5)15/h1-2H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRBAXZAJBBIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429520
Record name 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40647-02-7
Record name 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BTO-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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